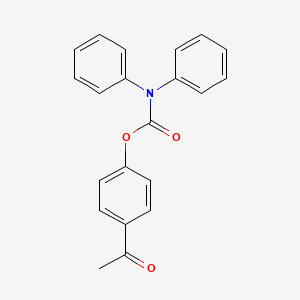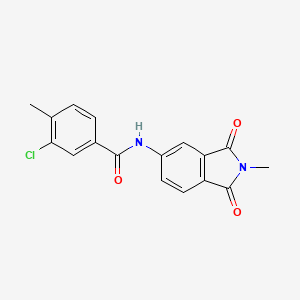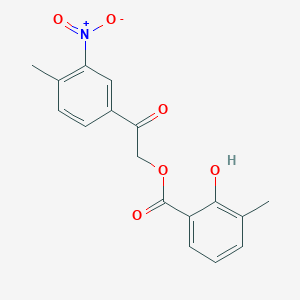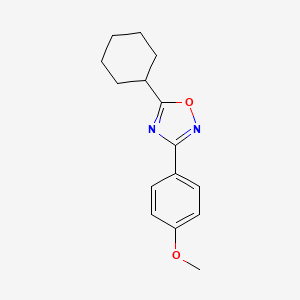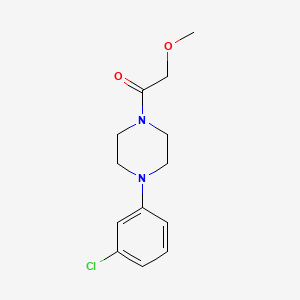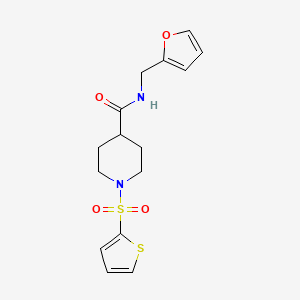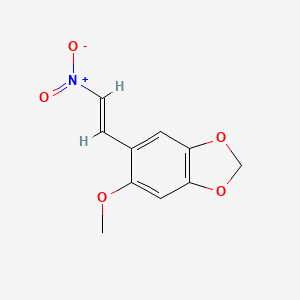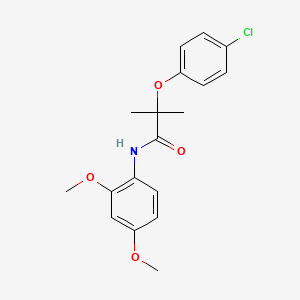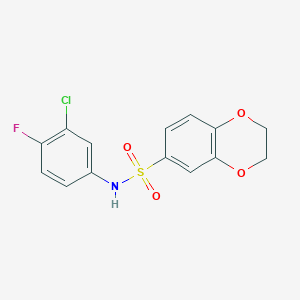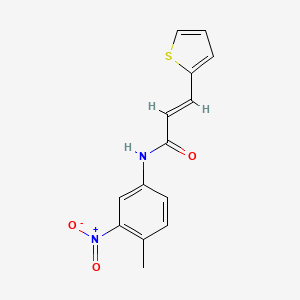
N-(4-methyl-3-nitrophenyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as MNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNAT belongs to the family of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MNAT is not fully understood. However, studies have suggested that MNAT induces cell death in cancer cells through the activation of apoptotic pathways. MNAT has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
MNAT has been shown to have a range of biochemical and physiological effects. Studies have shown that MNAT can induce DNA damage and cell cycle arrest in cancer cells, leading to cell death. MNAT has also been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
MNAT has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, MNAT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for MNAT research, including investigating its potential as a therapeutic agent for various diseases, understanding its mechanism of action, and optimizing its synthesis for improved yields and purity. MNAT has shown promising results in preclinical studies, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, MNAT is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis for improved yields and purity.
Synthesemethoden
MNAT can be synthesized through a two-step process involving the reaction of 4-methyl-3-nitrobenzaldehyde with thiophene-2-carboxylic acid followed by the reaction with acryloyl chloride. The synthesis of MNAT has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
MNAT has been investigated for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory agents. Studies have shown that MNAT exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. MNAT has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-N-(4-methyl-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-4-5-11(9-13(10)16(18)19)15-14(17)7-6-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKVFORUPUMEZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
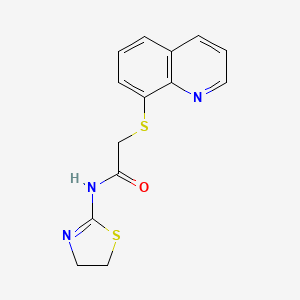
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
